

Application Notes and Protocols for Butyl 2-Nitropropanoate in Michael Addition Reactions

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Compound of Interest

Compound Name: *Butyl 2-nitropropanoate*

CAS No.: 106306-42-7

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **butyl 2-nitropropanoate** as a pronucleophile in Michael addition reactions. The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceutical agents and natural products. **Butyl 2-nitropropanoate**, an accessible and versatile nitroalkane, serves as an excellent Michael donor, enabling the formation of new stereocenters and the synthesis of valuable γ -nitro compounds. These products can be further elaborated into a variety of functional groups, including amines and carbonyls, making them key intermediates in drug discovery and development.

The following sections detail the scope of this reaction, present quantitative data from representative examples, provide a general experimental protocol, and illustrate the reaction mechanism and workflow.

Data Presentation

The following tables summarize the quantitative data for the organocatalyzed Michael addition of alkyl 2-nitropropanoates to various Michael acceptors. While specific data for **butyl 2-nitropropanoate** is limited in the cited literature, the data for the closely related ethyl 2-nitropropanoate is presented as a strong proxy for expected reactivity and selectivity.

Table 1: Organocatalyzed Michael Addition of Ethyl 2-Nitropropanoate to Nitroolefins

Entry	Michael Acceptor (Nitroolefin)	Catalyst	Solvent	Time (h)	Yield (%)	dr (syn:anti)	ee (%)
1	(E)-(2-nitrovinyl)benzene	Quinidine-derived Squaramide	Toluene	24	95	>95:5	98 (2S, 3R)
2	(E)-1-nitro-2-phenylethene	Dihydropyridine Derivative	Toluene	48	85	87:13	92 (2R, 3S)
3	(E)-1-nitro-2-(p-tolyl)ethene	Quinidine-derived Squaramide	CH ₂ Cl ₂	36	92	>95:5	97 (2S, 3R)
4	(E)-1-(4-chlorophenyl)-2-nitroethene	Dihydropyridine Derivative	THF	48	88	85:15	90 (2R, 3S)

Table 2: Organocatalyzed Michael Addition of Ethyl 2-Nitropropanoate to α,β -Unsaturated Ketones

Entry	Michael Acceptor (Enone)	Catalyst	Solvent	Time (h)	Yield (%)	dr (syn:anti)	ee (%)
1	Chalcone	Primary-secondary diamine	Toluene	48	90	60:40	85 (syn)
2	(E)-4-phenylbut-3-en-2-one	Cinchona-derived thiourea	CH ₂ Cl ₂	72	82	75:25	91 (syn)
3	2-Cyclopentenone	Proline-derived catalyst	DMSO	48	75	-	88
4	2-Cyclohexenone	Primary-secondary diamine	Toluene	60	88	65:35	82 (syn)

Experimental Protocols

This section provides a detailed methodology for a representative organocatalyzed Michael addition reaction using an alkyl 2-nitropropanoate. This protocol is adapted from established procedures for ethyl 2-nitropropanoate and is expected to be directly applicable to **butyl 2-nitropropanoate** with minor modifications as needed.

General Protocol for the Asymmetric Michael Addition of Butyl 2-Nitropropanoate to a Nitroolefin

Materials:

- **Butyl 2-nitropropanoate**
- (E)-(2-nitrovinyl)benzene (or other suitable Michael acceptor)

- Chiral Organocatalyst (e.g., Quinidine-derived squaramide)
- Anhydrous Toluene (or other suitable solvent)
- 4Å Molecular Sieves (optional, for anhydrous conditions)
- Hydrochloric Acid (1 M solution)
- Saturated Sodium Bicarbonate solution
- Brine (Saturated Sodium Chloride solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

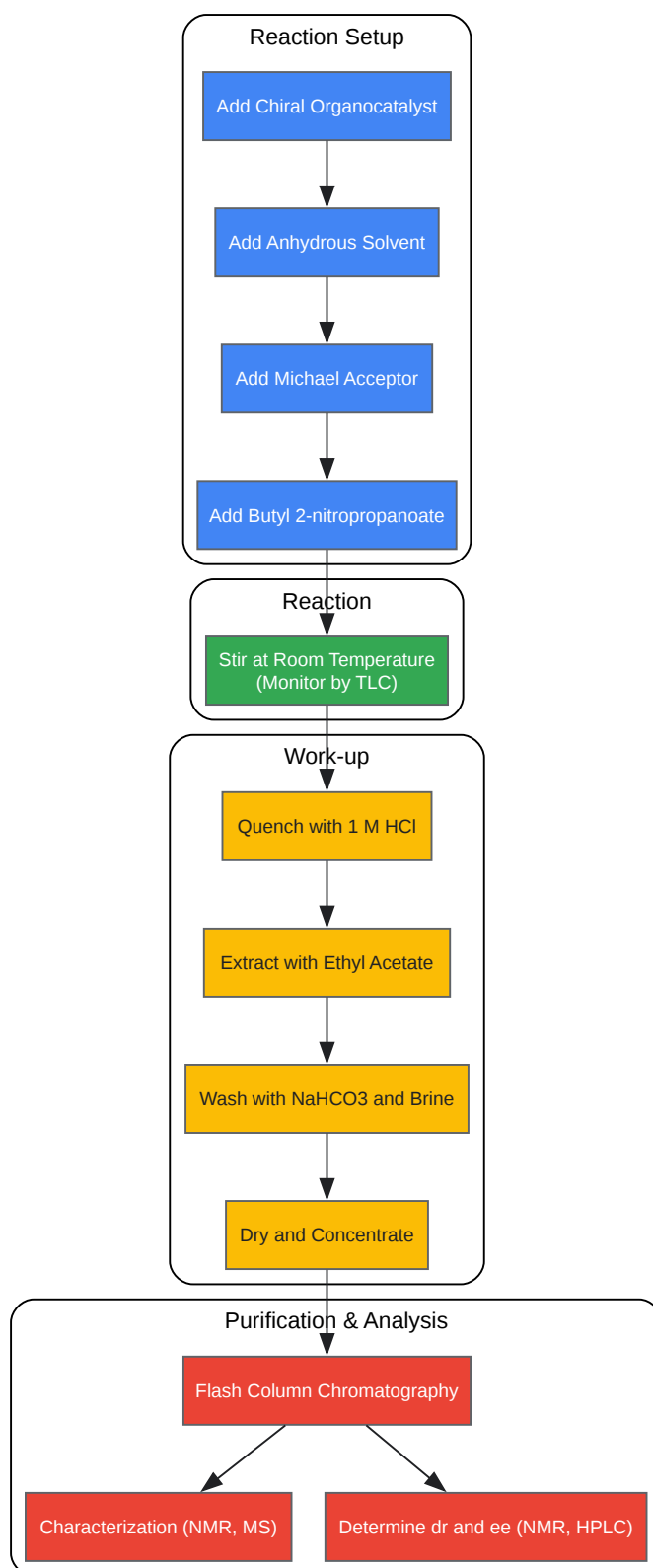
- To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., quinidine-derived squaramide, 0.02 mmol, 10 mol%).
- Add anhydrous toluene (1.0 mL) to the vial.
- Add the Michael acceptor, (E)-(2-nitrovinyl)benzene (0.2 mmol, 1.0 equiv).
- Add **butyl 2-nitropropanoate** (0.3 mmol, 1.5 equiv) to the reaction mixture.
- Stir the reaction mixture at room temperature for the time specified (monitor by TLC for completion, typically 24-48 hours).
- Upon completion, quench the reaction by adding 1 M HCl (2 mL).
- Extract the aqueous layer with ethyl acetate (3 x 5 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and then with brine (5 mL).

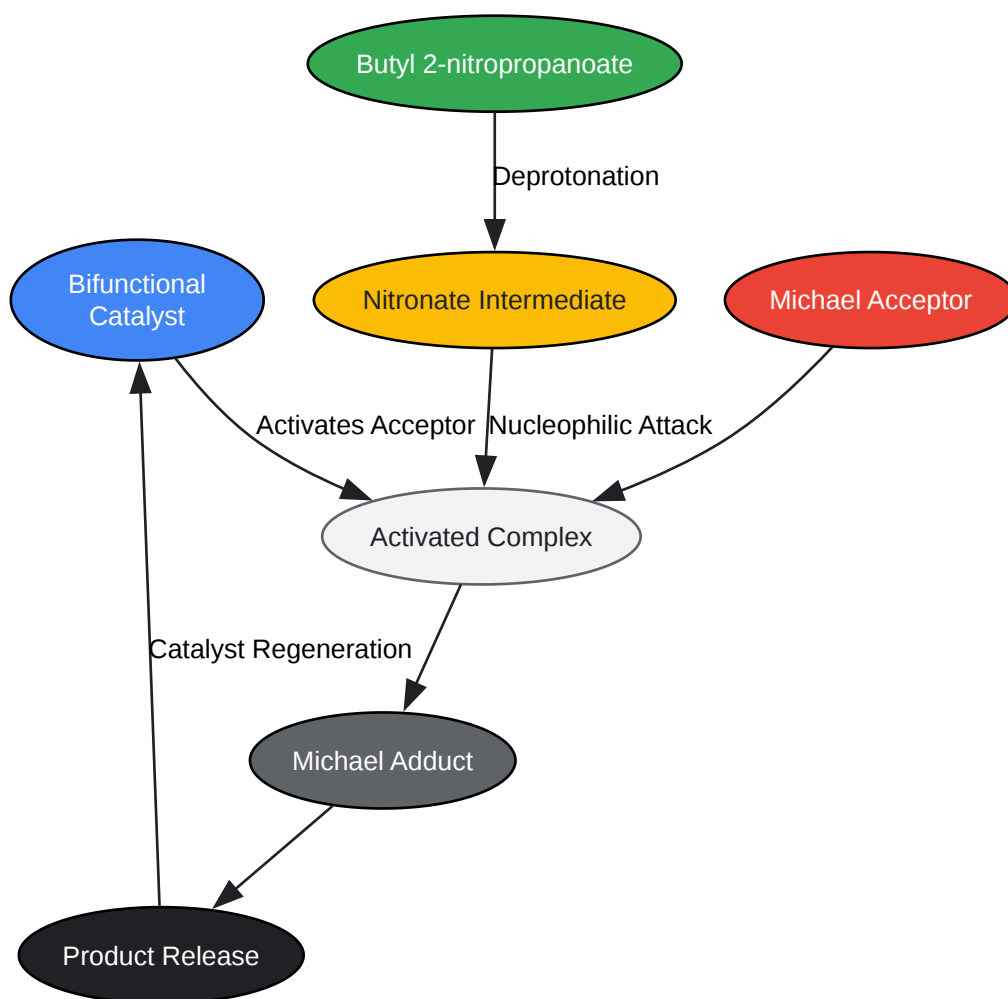
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
- Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry. Determine the diastereomeric ratio by ^1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the organocatalyzed Michael addition of **butyl 2-nitropropanoate**.





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